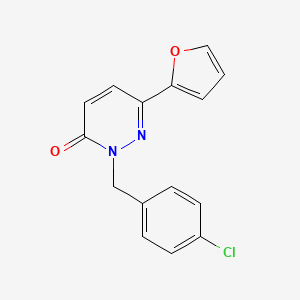
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone, also known as CFP, is a pyridazinone derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and neuronal cell death. 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, as well as various kinases and transcription factors involved in tumor growth and neuronal cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. In addition, 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to protect neuronal cells against oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research involving 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone. One area of interest is the potential use of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone and its potential side effects. Finally, the development of new synthetic methods for 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone could lead to the production of more potent derivatives with improved therapeutic potential.
合成方法
The synthesis of 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone involves the reaction of 4-chlorobenzyl bromide with 2-furylacetonitrile in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
科学研究应用
2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antitumor agent, and a neuroprotective agent. In addition, 2-(4-chlorobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to exhibit antioxidant and anti-apoptotic properties, suggesting its potential as a therapeutic agent for a range of diseases.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPRBDLXZURXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)

![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)

![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)